

Brolamfetamine pharmacology and receptor binding profile

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Compound Focus: Brolamfetamine

CAS No.: 32156-26-6

Cat. No.: S11153354

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Chemical Identity and Pharmacological Profile

- **IUPAC Name:** 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine [1]
- **Molecular Formula:** C₁₁H₁₆BrNO₂ [1]
- **Molecular Weight:** 274.158 g·mol⁻¹ [1]
- **CAS Registry:** 64638-07-9 [2]
- **INN:** Brolamfetamine [1]
- **Drug Class:** Serotonergic psychedelic; Phenethylamine; Amphetamine derivative [1] [3]
- **Primary Target:** Serotonin 5-HT_{2A} receptor (Agonist) [1]

Receptor Binding and Functional Activity

Brolamfetamine exhibits high affinity and agonist activity primarily at serotonin 5-HT₂ receptor subtypes.

Receptor Binding Affinity (K_i) and Functional Activity [1]

Receptor / Transporter	Affinity (K _i , nM)	Functional Activity (EC ₅₀ , nM)	Efficacy (E _{max} , %)
5-HT _{2A}	0.6 – 81	0.52 – 50	57 – 105%

Receptor / Transporter	Affinity (K _i , nM)	Functional Activity (EC ₅₀ , nM)	Efficacy (E _{max} , %)
5-HT _{2B}	2.9 – 44	2.82 – 65	70 – 100%
5-HT _{2C}	1.3 – 78	0.25 – 102	58 – 112%
5-HT _{1A}	2,550 – 7,904	Not Reported	Not Reported
α _{2C} -Adrenergic	594	Not Reported	Not Reported
TAAR1 (Human)	>1,000	Not Reported	Not Reported
SERT	8,538	Not Reported	Not Reported

Notes: K_i and EC₅₀ values represent potency (smaller value = higher potency). E_{max} represents intrinsic efficacy relative to serotonin. Data is for the racemic mixture; the R(-)-enantiomer is the active eutomer [1].

Detailed Experimental Protocols

The quantitative data above is derived from standard in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity (K_i)

This protocol determines a compound's affinity for a specific receptor by measuring how effectively it competes with a known radiolabeled ligand [4].

- **Objective:** To determine the equilibrium inhibition constant (K_i) of **brofamfetamine** for various receptor subtypes.
- **Key Reagents:**
 - **Radioligand:** Select based on target receptor (e.g., ⁷⁷Br-R(-)-DOB for 5-HT₂ studies, or [³H]Ketanserin for 5-HT_{2A}) [4].
 - **Membrane Preparation:** Cell membranes (e.g., from HEK-293 or CHO cells) stably expressing the human cloned receptor of interest.
 - **Assay Buffer:** Typically 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
 - **Test Compound:** **Brofamfetamine** in a range of concentrations (e.g., 10⁻¹² to 10⁻⁵ M).

- **Procedure:**
 - **Incubation:** Combine membrane preparation, fixed concentration of radioligand, and varying concentrations of **brofamfetamine** in a multi-well plate. Incubate to reach equilibrium (e.g., 60-90 minutes at 25-37°C).
 - **Separation:** Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) under vacuum to separate bound from free radioligand.
 - **Washing:** Wash filters multiple times with ice-cold buffer to remove unbound radioligand.
 - **Quantification:** Measure the radioactivity trapped on the filters using a scintillation counter.
 - **Data Analysis:** Use non-linear regression analysis (e.g., one-site competition model in software like GraphPad Prism) to calculate the IC_{50} . The K_i is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the radioligand concentration and K_d is its dissociation constant.

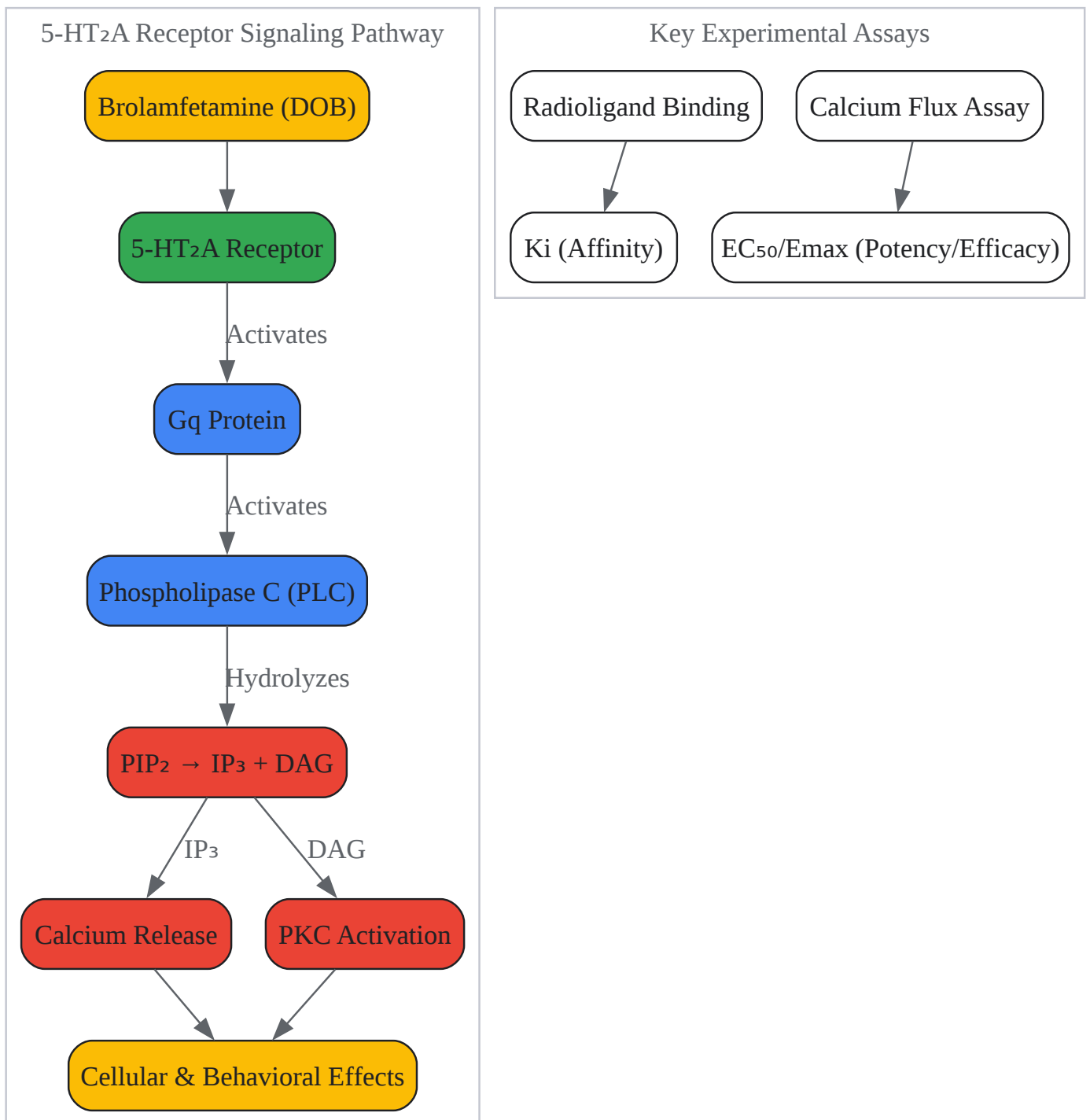
Functional Assay for Agonist Activity (EC_{50} and E_{max})

This protocol assesses whether **brofamfetamine** activates the receptor and measures its potency and efficacy.

- **Objective:** To determine the half-maximal effective concentration (EC_{50}) and maximal efficacy (E_{max}) of **brofamfetamine**.
- **Key Reagents:**
 - **Cell Line:** A cell line expressing the receptor of interest coupled to a measurable signaling pathway (e.g., Calcium flux for 5-HT_{2A}).
 - **Detection Kit:** Fluorometric or luminescent dye (e.g., FLIPR Calcium 4 Assay Kit).
- **Procedure:**
 - **Cell Preparation:** Seed cells into a multi-well plate (e.g., 384-well) and culture until they reach an appropriate density.
 - **Loading:** Incubate cells with the fluorescent dye according to the manufacturer's instructions.
 - **Stimulation:** Using a fluorometric imaging plate reader (FLIPR), automatically add a range of concentrations of **brofamfetamine** and measure the real-time fluorescence change, which corresponds to intracellular calcium release.
 - **Data Analysis:** Plot the concentration-response curve. The EC_{50} is the concentration that produces 50% of the maximal response. The E_{max} is the maximal response, typically expressed as a percentage of the response elicited by a full reference agonist (e.g., serotonin).

Signaling Pathway and Experimental Workflow

The primary psychedelic effects of **brofamfetamine** are mediated through its action as an agonist at the 5-HT_{2A} receptor. The diagram below summarizes the core signaling pathway and the experimental workflow used to study it.



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Diagram 1: **Brolamfetamine**'s primary mechanism of action via 5-HT_{2A} receptor activation and key assays for its study.

Research Applications and Context

- **Psychoactive Profile:** In humans, DOB is an extremely potent psychedelic with a typical dose range of **1 to 3 mg** orally and an exceptionally long duration of action of **18 to 30 hours** [1].
- **Research Use:** Due to its high potency and selectivity for 5-HT₂ receptors, DOB, including its radiolabeled analogue ⁷⁷Br-R(-)DOB, has been used as a tool compound in scientific research to study the localization and function of 5-HT₂ receptors [1] [4].
- **Structural Insights:** The presence of the α -methyl group (making it an amphetamine) increases metabolic stability and duration of action compared to its phenethylamine counterpart, 2C-B [5]. Omission of this α -methyl group leads to 2C-B, a related but less potent psychedelic [1].

Important Safety and Regulatory Notes

- **Legal Status:** **Brolamfetamine** is a **Schedule I** controlled substance under the Convention on Psychotropic Substances in many countries, indicating it is recognized as having potential for abuse and no accepted medical use [1].
- **Toxicity Risks:** Overdoses have been reported to cause severe and prolonged vasospasm, sometimes leading to ergotism-like complications (e.g., tissue ischemia and potential amputation) and, in severe cases, death [1]. A systematic review of case reports has documented adverse psychiatric effects, including schizophrenia-spectrum and affective disorders, following the use of psychedelics like DOB [6].

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